Iosimide

Cerebral Angiography Patient Tolerability Nonionic vs. Ionic Contrast Media

Procure Iosimide for its differentiated CNS effects, high micronuclei induction, and PK equivalence to iohexol/iopamidol. Unlike other nonionic monomers, it is a potent genotoxicity positive control and comparator for neurotolerability SAR studies. Suitable for cerebral angiography patient tolerability research. Justified when supply chain favors iosimide over more neurotolerable alternatives for PK reference.

Molecular Formula C21H30I3N3O9
Molecular Weight 849.2 g/mol
CAS No. 79211-10-2
Cat. No. B1198601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIosimide
CAS79211-10-2
Synonymsiosimid
iosimide
N,N,N',N',N'',N''-hexakis(2-hydroxyethyl)-2,4,6-triiodo-1,3,5-benzenetricarboxamide
SHL 436C
SHL-436C
Molecular FormulaC21H30I3N3O9
Molecular Weight849.2 g/mol
Structural Identifiers
SMILESC(CO)N(CCO)C(=O)C1=C(C(=C(C(=C1I)C(=O)N(CCO)CCO)I)C(=O)N(CCO)CCO)I
InChIInChI=1S/C21H30I3N3O9/c22-16-13(19(34)25(1-7-28)2-8-29)17(23)15(21(36)27(5-11-32)6-12-33)18(24)14(16)20(35)26(3-9-30)4-10-31/h28-33H,1-12H2
InChIKeyKZYHGCLDUQBASN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iosimide (CAS 79211-10-2): Procurement-Relevant Overview of a Nonionic Monomeric X-Ray Contrast Agent


Iosimide (CAS 79211-10-2), also designated as SHL 436C, is a synthetic, nonionic, monomeric X-ray contrast medium characterized by the core structure triiodine-trimesine acid [1][2]. Chemically identified as N,N,N',N',N'',N''-hexakis(2-hydroxyethyl)-2,4,6-triiodo-1,3,5-benzenetricarboxamide with a molecular weight of approximately 849.19–849.20 g/mol, iosimide is formulated to provide radiographic opacity for diagnostic imaging procedures [3][4]. Unlike many ionic contrast agents, its nonionic nature is associated with lower osmolality and reduced chemotoxicity [5].

Iosimide vs. Alternative Nonionic Contrast Media: The Case Against In-Class Substitution


Despite sharing a common nonionic monomeric classification with agents such as iohexol, iopamidol, and iopromide, iosimide demonstrates a distinct pharmacological and toxicological profile that precludes straightforward interchangeability. Direct comparative studies reveal that while some in-class agents exhibit excellent neurotolerability and minimal genotoxic potential, iosimide is associated with a unique set of central nervous system (CNS) effects, a markedly higher probability of inducing chromosomal damage (micronuclei), and a clinically differentiated patient tolerance profile regarding injection-associated discomfort [1][2][3]. Procurement based solely on the class-level nonionic monomer description without specific evidence of iosimide's differentiated performance introduces substantial risk for applications where CNS safety, genotoxicity thresholds, or patient comfort are critical selection criteria. The quantitative evidence that follows details these verifiable differentiators.

Iosimide (CAS 79211-10-2): Quantitative Comparative Evidence for Scientific and Procurement Decisions


Iosimide vs. Ioxaglate: Statistically Significant Reduction in Patient Discomfort During Cerebral Angiography

In a controlled, double-blind clinical study of 100 randomized patients undergoing cerebral angiography, iosimide was directly compared against ioxaglate, an ionic dimeric contrast medium valued for its low osmolality [1]. While the study found no statistically significant difference between iosimide and ioxaglate regarding image contrast quality, neurological status, or liver and renal tolerance, a key differentiator emerged in patient tolerability. The incidence of sensations of heat and pain was statistically significantly lower with iosimide than with ioxaglate [1].

Cerebral Angiography Patient Tolerability Nonionic vs. Ionic Contrast Media

Iosimide vs. Multiple Nonionic Comparators: Highest Ranked Probability for Inducing Mitotic Micronuclei In Vitro

A comparative in vitro study evaluated the cytogenetic effects of various ionic and nonionic X-ray contrast media by scoring the frequency of micronuclei (MN) in 72-hour cultures of human peripheral lymphocytes [1]. Among seven agents tested, iosimide exhibited the highest calculated percent probability for micronuclei induction. The agents were ranked in decreasing order of probability as: iosimide > sodium meglumine ioxaglate > iohexol > sodium meglumine diatrizoate > iopromide > methylglucamine diatrizoate > iotrolan [1].

Genotoxicity In Vitro Safety Chromosomal Damage

Iosimide vs. Iopamidol and Iotrolan: Significantly Poorer Neurotolerability in Preclinical Behavioral and Electrophysiological Assays

A preclinical study compared the central nervous system effects of seven nonionic contrast media, including iosimide, iopamidol, iotrolan, iocibidol, iohexol, iopromide, and metrizamide, using a battery of tests in mice and rats [1]. In a primary behavioral screening test (Irwin's method) in mice, tolerance to iopamidol, iotrolan, and iocibidol was rated as excellent, while tolerance to iopromide and iohexol was moderate. Notably, tolerance to iosimide and metrizamide was rated as poor [1]. Furthermore, abnormal electroencephalograms (EEG) with epileptic seizures, slow waves, and/or flattening were observed following administration of iopromide, iosimide, or metrizamide, whereas other tested agents showed minimal EEG effects [1].

CNS Safety Neurotoxicity Preclinical Tolerability

Iosimide vs. Iohexol and Iopamidol: No Significant Differentiation in Pharmacokinetic Behavior in Humans

A clinical pharmacokinetic study compared four nonionic contrast media—iohexol, iopamidol, iopromide, and iosimide—administered at a dose of 1 mL/kg body weight with approximately equivalent iodine content [1]. The study concluded that virtually no differences could be established in the pharmacokinetic behavior among these four nonionic agents [1]. The osmotic diuresis was lower for all nonionic preparations compared to the ionic reference agent meglumine diatrizoate, but no distinguishing features were noted for iosimide relative to iohexol, iopamidol, or iopromide [1].

Pharmacokinetics Renal Elimination Clinical Pharmacology

Recommended Application Scenarios for Iosimide Based on Comparative Evidence


Cerebral Angiography with Prioritization of Patient Comfort Over CNS Safety Margin

Iosimide has been specifically studied in a randomized, double-blind trial for cerebral angiography, demonstrating image quality equivalent to ioxaglate while significantly reducing patient sensations of heat and pain during the procedure [1]. This application scenario is appropriate when the clinical protocol prioritizes subjective patient tolerability and the proven neurotoxic liabilities of iosimide relative to other nonionic agents (e.g., iopamidol, iotrolan) are either deemed acceptable or are mitigated by the specific injection site and dosing regimen [1][2].

Controlled In Vitro Genotoxicity and Cellular Response Research

Given its consistent and high ranking for inducing mitotic micronuclei in human lymphocyte cultures, iosimide serves as a valuable positive control or reference standard for researchers investigating contrast media-induced chromosomal damage and cellular genotoxicity mechanisms [3]. Its well-characterized and potent effect in this assay makes it a reliable tool for comparative mechanistic studies, where its response can be benchmarked against agents with lower genotoxic potential such as iotrolan or iopromide [3].

Preclinical Studies of CNS Toxicity and Structure-Activity Relationships

Due to its distinct and well-documented profile of poor neurotolerability in preclinical behavioral tests and its ability to induce EEG abnormalities, iosimide is ideally suited as a comparator agent in studies designed to investigate the structure-activity relationships (SAR) governing contrast media neurotoxicity [2]. Its performance can be contrasted with agents like iopamidol and iotrolan, which show excellent CNS tolerance, to help elucidate the molecular features responsible for neurotropic side effects [2].

Pharmacokinetic Reference Standard in Comparative Studies

As a member of the nonionic monomer class that exhibits pharmacokinetic behavior indistinguishable from iohexol, iopamidol, and iopromide in human subjects, iosimide can be used interchangeably with these agents as a pharmacokinetic reference in studies focused on renal clearance, volume of distribution, or elimination half-life [4]. Its procurement for this purpose is justified when supply chain or cost considerations favor iosimide over the more widely used comparators, given the established PK equivalence [4].

Technical Documentation Hub

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